1-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]naphthalen-2-yl 4-methylbenzenesulfonate
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Overview
Description
1-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]benzimidazoles typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method is the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
1-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-a]benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: Known for their anticancer and antibacterial activities.
Thiazolo[3,2-a]pyridines: Studied for their antimicrobial and antitumor properties.
Uniqueness
Its combination of a thiazolo[3,2-a]benzimidazole core with a naphthyl and benzenesulfonate group makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C27H18N2O4S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[1-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]naphthalen-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H18N2O4S2/c1-17-10-13-19(14-11-17)35(31,32)33-24-15-12-18-6-2-3-7-20(18)21(24)16-25-26(30)29-23-9-5-4-8-22(23)28-27(29)34-25/h2-16H,1H3/b25-16- |
InChI Key |
YAFOHBYSTNNCKQ-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
Origin of Product |
United States |
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